molecular formula C18H38CoN4 B3071683 Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) CAS No. 1011477-51-2

Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II)

Cat. No.: B3071683
CAS No.: 1011477-51-2
M. Wt: 369.5 g/mol
InChI Key: QTNRTWOXQDQUBS-UHFFFAOYSA-N
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Description

Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) (CAS: 1011477‑51‑2) is a cobalt(II) complex belonging to the class of metal β-diketonate derivatives. It is a volatile, air- and moisture-sensitive compound with the molecular formula C₁₈H₃₈CoN₄ and a molecular weight of 369.45 g/mol. The compound exists as a blue-green liquid at room temperature and is primarily utilized as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes for depositing cobalt metal thin films in semiconductor and nanotechnology applications . Its high purity (≥98% or 99.99%-Co) ensures minimal contamination during deposition, making it critical for advanced electronic devices .

Properties

IUPAC Name

tert-butyl-(C,N-diethylcarbonimidoyl)azanide;cobalt(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H19N2.Co/c2*1-6-8(10-7-2)11-9(3,4)5;/h2*6-7H2,1-5H3;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNRTWOXQDQUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NCC)[N-]C(C)(C)C.CCC(=NCC)[N-]C(C)(C)C.[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38CoN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) typically involves the reaction of cobalt(II) chloride with N-t-butyl-N’-ethylpropanimidamide in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity . The product is then purified through recrystallization or distillation to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and controlled environments to ensure consistent quality and yield. The compound is then packaged and stored under specific conditions to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cobalt(III) complexes, while reduction can produce cobalt(I) species. Substitution reactions result in new cobalt complexes with different ligands .

Scientific Research Applications

Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) is a chemical compound with the formula C18H38CoN4 and a molecular weight of 369.45 g/mol . It is also identified by the CAS number 1011477-51-2 . This compound, often abbreviated as Co(II), is utilized in various applications, primarily due to its properties as a cobalt precursor in thin film deposition techniques .

Applications

Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) is used in:

  • Thin Film Deposition: It serves as a precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes for creating cobalt metal and composite thin films .
  • Catalysis: Cobalt nanoparticles synthesized from this compound exhibit catalytic activity.
  • Research and Development: It is used as a specialty chemical in research and development .

Thin Film Applications

Metal amidinates, including Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II), are valuable precursors for CVD and ALD applications . These techniques are employed to create thin films with specific properties .

ALD and CVD are crucial in manufacturing semiconductors, data storage, and various nanotechnology applications. The use of Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) allows for precise control over the deposition process, ensuring the creation of high-quality thin films .

Catalytic Applications

Cobalt nanoparticles derived from Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) show promise in catalytic applications. Catalysis is a process where a substance increases the rate of a chemical reaction without being consumed in the reaction .

Other Applications

Beyond thin film deposition and catalysis, Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) is used in research and development as a specialty chemical .

Safety and Handling

Mechanism of Action

The mechanism of action of Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) involves its ability to coordinate with various substrates and catalyze chemical reactions. The cobalt center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) belongs to the amidinate family of ALD/CVD precursors. Key structural analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Thermal Stability (°C) Key Applications
Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) N/A C₁₈H₃₈Cu₂N₄ 417.63 Liquid 120–180 Copper thin film deposition
Tris(N,N’-di-i-propylacetamidinato)lutetium(III) N/A C₂₄H₅₀LuN₆ 606.69 Solid 200–250 Lutetium oxide deposition
Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) 1011477‑51‑2 C₁₈H₃₈CoN₄ 369.45 Blue-green liquid 150–200 Cobalt metal deposition
Aluminum acetylacetonate 13963-57-0 C₁₅H₂₁AlO₆ 324.31 Crystalline solid 250–300 Aluminum oxide deposition

Key Comparative Findings

Volatility and Deposition Efficiency :

  • Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) exhibits superior volatility compared to aluminum acetylacetonate (a β-diketonate) due to its bulky N-t-butyl and ethyl substituents, which reduce intermolecular interactions . This enhances its suitability for low-temperature ALD processes (≤200°C). In contrast, aluminum acetylacetonate requires higher temperatures (>250°C) for vaporization, limiting its use in thermally sensitive applications .
  • Copper amidinates (e.g., Bis(N,N’-di-sec-butylacetamidinato)dicopper(I)) share similar volatility profiles but are tailored for copper deposition, with decomposition pathways optimized for Cu⁰ formation rather than Co⁰ .

Thermal Stability :

  • The cobalt complex decomposes at 150–200°C , lower than lutetium amidinates (200–250°C), which are designed for high-temperature oxide deposition . This lower thermal stability aligns with cobalt’s redox chemistry, favoring metallic film formation over oxides .

Purity and Contaminant Profile :

  • Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) achieves 99.99%-Co purity, critical for semiconductor-grade films. In contrast, aluminum acetylacetonate (typically 99% pure) may introduce organic residues, necessitating post-deposition annealing .

Application-Specific Performance :

  • Studies demonstrate that cobalt films deposited using this precursor exhibit low resistivity (8–10 μΩ·cm) , comparable to physical vapor deposition (PVD)-grown films, whereas copper amidinates yield higher resistivity (≥2 μΩ·cm) due to impurity incorporation .

Research Highlights

  • ALD Process Optimization : J. Phys. Chem. Lett. (2014) reported a deposition rate of 0.1 nm/cycle for cobalt using this precursor, with excellent conformality on high-aspect-ratio substrates .
  • Comparative Reactivity : Chem. Mater. (2014) highlighted its superior reactivity with hydrogen plasma compared to cobaltocene (CoCp₂), enabling faster nucleation and smoother films .

Biological Activity

Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II), a cobalt-based organometallic compound, has garnered attention for its potential biological activities and applications in various scientific fields. This article delves into its biological activity, mechanisms of action, and related research findings.

Chemical Overview

  • Chemical Formula : C18H38CoN4
  • CAS Number : 1011477-51-2
  • Appearance : Blue-green liquid

This compound is primarily utilized in chemical vapor deposition (CVD) processes and is being investigated for its potential therapeutic applications, particularly in cancer treatment and enzyme mimetics.

The biological activity of Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) is linked to its ability to act as a catalyst in various biochemical reactions. The cobalt center provides unique catalytic properties that can mimic enzyme functions, facilitating reactions that are crucial for biological processes .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Enzyme Mimetic Activity : The compound has been explored for its potential to mimic enzymes, which could lead to applications in drug development.
  • Anticancer Properties : Preliminary research suggests that Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II) may exhibit anticancer effects, although detailed studies are still required to elucidate the mechanisms involved .

Case Studies

  • Catalytic Activity in Biological Systems :
    • A study investigated the catalytic properties of cobalt nanoparticles synthesized from Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II). The results indicated effective catalysis in reactions relevant to metabolic pathways .
  • Therapeutic Applications :
    • Research is ongoing to assess the compound's efficacy as a therapeutic agent. Initial data suggest it may inhibit specific cancer cell lines, warranting further exploration into its pharmacological potential .

Comparative Analysis

Compound NameBiological ActivityUnique Features
Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II)Enzyme mimic, anticancer potentialCobalt center's unique catalytic properties
Bis(N-t-butyl-N'-ethylpropanimidamidato)nickel(II)Limited enzyme mimicryNickel center with distinct reactivity
Bis(N-t-butyl-N'-ethylpropanimidamidato)palladium(II)Moderate catalytic activityPalladium's role in organic transformations

The comparison highlights the unique properties of Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II), particularly its promising biological activities compared to similar compounds.

Safety and Hazards

The compound is classified with a warning label due to potential health hazards, including skin irritation and respiratory issues upon exposure. Proper handling and safety measures are essential when working with this material.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II)
Reactant of Route 2
Bis(N-t-butyl-N'-ethylpropanimidamidato)cobalt(II)

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